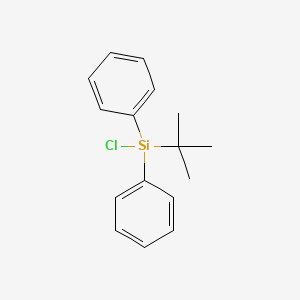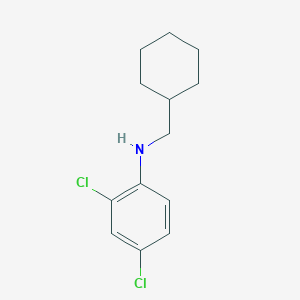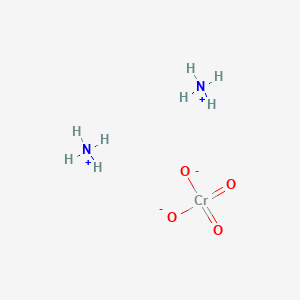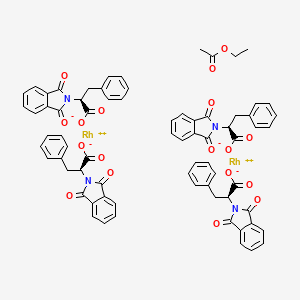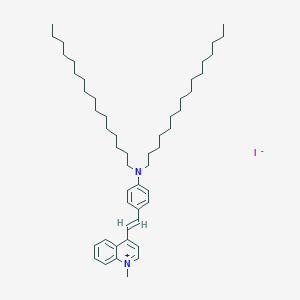
2E,4E,7E-Tridecatrienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2E,4E,7E-Tridecatrienal is an organic compound belonging to the class of fatty aldehydes. It is characterized by its long carbon chain with three conjugated double bonds and an aldehyde functional group at the terminal position. The molecular formula of this compound is C13H20O, and it has a molecular weight of 192.297 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2E,4E,7E-Tridecatrienal typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity of the compound, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2E,4E,7E-Tridecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Tridecanoic acid.
Reduction: Tridecatrienol.
Substitution: Dibromo derivatives of tridecatrienal.
Wissenschaftliche Forschungsanwendungen
2E,4E,7E-Tridecatrienal has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in biological pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique aroma.
Wirkmechanismus
The mechanism of action of 2E,4E,7E-Tridecatrienal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The conjugated double bonds allow the compound to participate in electron transfer reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2E,4E,7Z-Tridecatrienal
- 2E,4Z,7E-Tridecatrienal
- 2E,4Z,7Z-Tridecatrienal
Comparison: 2E,4E,7E-Tridecatrienal is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity patterns and biological activities. The presence of conjugated double bonds in the E,E,E configuration enhances its stability and makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
350696-18-3 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.3 |
Reinheit |
90% min. |
Synonyme |
2E,4E,7E-Tridecatrienal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)
